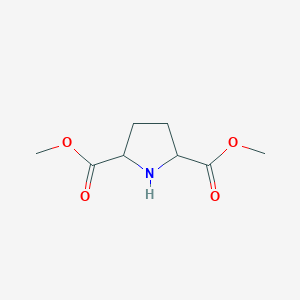

Dimethyl pyrrolidine-2,5-dicarboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO4 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

dimethyl pyrrolidine-2,5-dicarboxylate |

InChI |

InChI=1S/C8H13NO4/c1-12-7(10)5-3-4-6(9-5)8(11)13-2/h5-6,9H,3-4H2,1-2H3 |

InChI Key |

YGMCCBARPIHBKI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCC(N1)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dimethyl Pyrrolidine 2,5 Dicarboxylate and Its Derivatives

Regio- and Stereoselective Synthetic Approaches

The precise control of regioselectivity and stereoselectivity is a hallmark of modern organic synthesis. In the context of dimethyl pyrrolidine-2,5-dicarboxylate and its derivatives, these principles are applied to construct specific isomers with desired biological activities or catalytic properties.

Double Alkylation Strategies Employing this compound Intermediates

Double alkylation of pyrrolidine-2,5-dione serves as a key strategy for the synthesis of various derivatives. This approach allows for the introduction of diverse substituents at specific positions of the pyrrolidine (B122466) ring, leading to a wide range of functionalized compounds.

Enantioselective Synthesis via Enzymatic Catalysis (e.g., Aminolysis, Amidation)

Enzymatic catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral compounds. In the synthesis of pyrrolidine-2,5-dicarboxylate derivatives, enzymes such as amidases have been employed to achieve high levels of enantioselectivity. For instance, the kinetic resolution of racemic trans-pyrrolidine-2,5-carboxamide using an amidase from Rhodococcus erythropolis AJ270 yields (2S,5S)-pyrrolidine-2,5-dicarboxamide and (2R,5R)-5-carbamoylpyrrolidine-2-carboxylic acid with excellent enantiomeric excess. nih.gov Similarly, the desymmetrization of meso cis-pyrrolidinedicarboxamide with the same enzyme produces enantiomerically pure (2R,5S)-5-carbamoylpyrrolidine-2-carboxylic acid in near-quantitative yield. nih.gov These enzymatic methods showcase excellent 2R-enantioselectivity, providing valuable chiral building blocks for further synthetic transformations. nih.gov

A one-pot photo-enzymatic cascade process has also been developed for the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds. rsc.org This method combines a light-driven C–N cross-coupling reaction with a biocatalytic carbene transfer, achieving high stereoselectivity for the synthesis of α-functionalized phenylpyrrolidine compounds. rsc.org

Chemoenzymatic and Hybrid Synthetic Protocols

The integration of chemical and enzymatic steps, known as chemoenzymatic synthesis, offers a versatile approach to complex molecules. These hybrid protocols leverage the selectivity of enzymes and the broad applicability of chemical reactions to construct intricate pyrrolidine-2,5-dicarboxylate systems.

Chirospecific Route Design for Pyrrolidine-2,5-dicarboxylate Systems

Chirospecific synthesis aims to preserve the stereochemical integrity of a chiral starting material throughout a reaction sequence. One notable method involves a one-pot ring formation utilizing a nucleophile such as (R)-1 or (S)-1 and a homochiral glycidyl triflate electrophile like (R)-2 or (S)-2. researchgate.net This strategy provides a pivotal pathway for the chirospecific synthesis of 2,5-disubstituted pyrrolidines. researchgate.net The synthesis of pyrrolidine-containing drugs often starts from readily available chiral precursors like proline and 4-hydroxyproline, ensuring the production of optically pure compounds. mdpi.comnih.gov

Synthesis of Substituted Pyrrolidine-2,5-dicarboxylate Scaffolds

The synthesis of substituted pyrrolidine-2,5-dicarboxylate scaffolds can be achieved through various synthetic routes, including the derivatization of other heterocyclic precursors.

Derivatization from 2-Pyrrolidones

2-Pyrrolidones are versatile starting materials for the synthesis of substituted pyrrolidine-2,5-dicarboxylate derivatives. For example, a synthetic sequence starting from 2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate can lead to N-substituted 2-pyrrolidone fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives. nih.gov This multi-step process involves selective oxidation, coupling with an amine, reduction, hydrolysis, lactamization, and formylation to yield a key aldehyde intermediate. nih.gov This intermediate can then be condensed with substituted oxindoles to produce the target compounds. nih.gov

Another approach involves the three-component reaction of aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate to synthesize polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. beilstein-journals.org These 2-pyrrolidinone derivatives can be further functionalized to create a library of 1,4,5-trisubstituted pyrrolidine-2,3-dione enamine derivatives. beilstein-journals.org

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | 1. CAN, THF, AcOH, H₂O; 2. N,N-diethylethylenediamine, EtOH; 3. NaBH₄, TsOH·H₂O | 2-tert-butyl 4-ethyl 5-(((2-(diethylamino)ethyl)amino)methyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate | 90 |

| 2-tert-butyl 4-ethyl 5-(((2-(diethylamino)ethyl)amino)methyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate | 1N NaOH(aq), MeOH | 5-(((2-(diethylamino)ethyl)amino)methyl)-4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid | 96 |

| 5-(((2-(diethylamino)ethyl)amino)methyl)-4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid | CDI, dry THF | ethyl 1-(2-(diethylamino)ethyl)-6-methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,2-b]pyrrole-5-carboxylate | 56 |

| ethyl 1-(2-(diethylamino)ethyl)-6-methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,2-b]pyrrole-5-carboxylate | 1. H₂SO₄, MeOH; 2. Vilsmeier reagent, DCM | 1-(2-(diethylamino)ethyl)-6-methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,2-b]pyrrole-5-carbaldehyde | 91 |

| 1-(2-(diethylamino)ethyl)-6-methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,2-b]pyrrole-5-carbaldehyde | piperidine, indoline-2-ones, EtOH | N-substituted 2-pyrrolidone fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives | 43-56 |

Table 1: Synthesis of N-substituted 2-pyrrolidone fused derivatives nih.gov

Novel Approaches to Conformationally Restricted Analogues (e.g., bicyclic systems)

Conformationally restricted analogues of this compound, particularly those embedded within bicyclic systems, are of significant interest as they can provide valuable insights into structure-activity relationships by locking the molecule into a specific three-dimensional orientation. Several innovative synthetic strategies have emerged to access these complex scaffolds.

One prominent approach involves the use of [3+2] cycloaddition reactions . This powerful method allows for the construction of the pyrrolidine ring with a high degree of stereocontrol. For instance, the reaction of a nonstabilized azomethine ylide with an endocyclic electron-deficient alkene can furnish bicyclic fused pyrrolidines. mdpi.comacs.org While not explicitly demonstrated for a dicarboxylate-substituted alkene, this methodology presents a viable route. A hypothetical reaction scheme could involve the in-situ generation of an azomethine ylide from glycine or its derivatives, which then reacts with a suitable cyclic dipolarophile containing the requisite ester functionalities to yield a bicyclic pyrrolidine-2,5-dicarboxylate analogue. The reaction conditions for such transformations have been optimized, with protocols utilizing lithium fluoride (LiF) at elevated temperatures in the absence of a solvent showing particular promise for challenging substrates. acs.org

Another elegant strategy for constructing bicyclic pyrrolidine systems begins with readily available starting materials such as 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione . In a reported synthesis, this starting material is first reacted with an amine to form an N-substituted isoindole derivative. Subsequent reduction of the isoindole with a powerful reducing agent like lithium aluminum hydride (LiAlH4) yields the desired bicyclic pyrrolidine derivative. repec.orgbiomedres.us This method offers a convenient and effective pathway to these complex structures under reproducible reaction conditions. biomedres.us Adapting this methodology to produce analogues of this compound would likely require modification of the initial anhydride to include the necessary ester groups.

A summary of key cycloaddition approaches is presented in the table below.

| Cycloaddition Strategy | Key Reactants | Potential Advantages |

| [3+2] Cycloaddition | Azomethine Ylide and Alkene | High stereocontrol, access to fused systems. mdpi.comacs.org |

| Intramolecular [4+2] Cycloaddition | Diene and Dienophile within the same molecule | Formation of bicyclic systems in a single step. biomedres.us |

Optimization of Synthetic Efficiency and Yields in this compound Production

The efficient and high-yield production of this compound is crucial for its viability as a building block in various applications. Optimization of synthetic routes often focuses on catalyst selection, reaction conditions, and the use of one-pot procedures to minimize purification steps and maximize throughput.

Catalysis plays a pivotal role in enhancing the efficiency of organic transformations. For the synthesis of pyrrolidine derivatives, various catalytic systems have been explored. Organocatalysis, for instance, has been employed in the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones using pyrrolidine as a catalyst in an aqueous ethanol medium, highlighting the potential for greener reaction conditions. While not directly applied to this compound, this demonstrates the utility of pyrrolidine-based catalysts in related heterocyclic synthesis.

The choice of solvent and catalyst is critical. For example, in certain multicomponent reactions for pyrrolidine synthesis, a synergistic effect has been observed between the catalyst and the solvent, leading to improved yields and shorter reaction times. The use of catalytic systems is often essential for controlling reaction pathways and preventing the formation of byproducts.

The table below outlines key parameters that can be optimized to improve the synthetic efficiency and yield of this compound.

| Parameter | Optimization Strategy | Expected Outcome |

| Catalyst | Screening of organocatalysts, transition metal catalysts, and biocatalysts. | Increased reaction rate, improved stereoselectivity, and higher yield. |

| Solvent | Use of greener solvents, investigation of solvent effects on reaction kinetics and selectivity. | Enhanced reaction efficiency and reduced environmental impact. |

| Reaction Conditions | Optimization of temperature, pressure, and reaction time. | Maximized product yield and minimized energy consumption. |

| Process | Development of one-pot or tandem reactions. | Reduced number of synthetic steps, simplified purification, and increased overall yield. nih.gov |

Exploration of Dimethyl Pyrrolidine 2,5 Dicarboxylate As a Chiral Synthon and Auxiliary

Applications in Asymmetric Mannich Reactions utilizing Dimethyl Pyrrolidine-2,5-dicarboxylate Derivatives

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that yields β-amino carbonyl compounds. The development of asymmetric variants of this reaction is of significant interest for the synthesis of enantiomerically pure pharmaceuticals and natural products. While this compound itself is not typically used directly as a catalyst, its derivatives are instrumental as chiral ligands and organocatalysts in asymmetric Mannich reactions.

Pyrrolidine-based structures are well-established catalysts for Mannich-type reactions, with (S)-proline being a notable example. nih.gov Derivatives of this compound can be transformed into various catalytically active species. For instance, reduction of the ester functionalities affords the corresponding chiral diol, which can serve as a precursor to C2-symmetric ligands for metal-catalyzed reactions. Furthermore, conversion of the esters to amides can yield bifunctional organocatalysts that activate both the nucleophile and the electrophile through hydrogen bonding.

The stereochemical outcome of these reactions is highly dependent on the structure of the pyrrolidine-derived catalyst. The C2-symmetry of the pyrrolidine (B122466) backbone often leads to high levels of enantioselectivity by creating a well-defined chiral environment around the reactive center.

Table 1: Representative Pyrrolidine-Based Catalysts in Asymmetric Mannich Reactions

| Catalyst/Ligand Precursor | Type of Mannich Reaction | Diastereoselectivity (dr) | Enantiomeric Excess (ee) |

| Proline | Aldehyde + Imine | High (syn) | High |

| Pyrrolidine-derived Diols | Metal-catalyzed | Variable | Moderate to High |

| Pyrrolidine-derived Amides | Organocatalyzed | Variable | Moderate to High |

This table provides a generalized overview. Specific outcomes depend on the exact catalyst structure, substrates, and reaction conditions.

Induction of Stereoselectivity in Complex Molecular Assemblies

The rigid C2-symmetric framework of this compound makes it an excellent chiral building block for the synthesis of complex molecules, including natural products and pharmaceuticals. nih.govnih.gov By incorporating this chiral synthon, chemists can control the stereochemistry of multiple stereocenters in the target molecule. The pyrrolidine ring is a common motif in a wide array of biologically active alkaloids. nih.govresearchgate.net

The synthesis of various pyrrolidine-containing drugs often begins with chiral precursors like proline or 4-hydroxyproline. nih.gov Similarly, this compound can be employed as a starting material for the stereoselective synthesis of complex pyrrolidine and piperidine alkaloids. nih.gov For instance, the ester groups can be chemically modified to introduce different substituents at the 2 and 5 positions, leading to the construction of intricate polycyclic systems with high diastereoselectivity.

Design and Synthesis of C2-Symmetric Pyrrolidine-2,5-dicarboxylate Derivatives

The C2-symmetry of trans-2,5-disubstituted pyrrolidines is a highly sought-after feature in the design of chiral ligands for asymmetric catalysis. nih.govrsc.orgcapes.gov.br this compound serves as a key starting material for the synthesis of a diverse range of such C2-symmetric derivatives. The ester functionalities provide convenient handles for chemical modification, allowing for the introduction of various coordinating groups.

A common strategy involves the reduction of the dimethyl ester to the corresponding (2R,5R)-bis(hydroxymethyl)pyrrolidine or (2S,5S)-bis(hydroxymethyl)pyrrolidine. This diol can then be further functionalized. For example, conversion to the corresponding bis(methoxymethyl)pyrrolidine, followed by N-alkylation, has yielded effective chiral ligands for the enantioselective addition of diethylzinc to aldehydes, producing secondary alcohols with high chemical yields and enantiomeric excesses. rsc.orgcapes.gov.br

The versatility of this approach allows for the synthesis of a wide array of C2-symmetric ligands with tunable steric and electronic properties. These ligands have found applications in a variety of metal-catalyzed asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The predictable stereochemical control imparted by these C2-symmetric ligands makes them invaluable tools in modern asymmetric synthesis.

Table 2: Examples of C2-Symmetric Ligands Derived from Pyrrolidine-2,5-dicarboxylate Precursors

| Ligand Type | Functional Groups | Application |

| Diamine | -NH2 | Asymmetric catalysis |

| Diol | -OH | Precursor for other ligands |

| Diphosphine | -PR2 | Asymmetric hydrogenation |

| Bis(oxazoline) | Oxazoline rings | Various asymmetric reactions |

This table illustrates the diversity of C2-symmetric ligands that can be synthesized from pyrrolidine-2,5-dicarboxylate derivatives.

Mechanistic Studies and Reaction Pathway Elucidation

Investigation of Stereochemical Outcomes in Ring-Closing Reactions Involving Dimethyl Pyrrolidine-2,5-dicarboxylate

The stereoselective synthesis of the pyrrolidine (B122466) ring is a cornerstone of many synthetic endeavors. Ring-closing metathesis (RCM) and other cyclization strategies are prominent methods for constructing this heterocyclic system, where the stereochemistry of the final product is often dictated by the configuration of the acyclic precursor and the reaction mechanism.

In the context of forming pyrrolidine-2,5-dicarboxylate systems, the stereochemical outcome is critical. For instance, in ring-closing metathesis reactions to form cyclic structures, the geometry of the alkene in the precursor and the nature of the catalyst can influence the diastereoselectivity of the product. The synthesis of chiral lactones, which are valuable synthetic building blocks, has been achieved through the RCM of geminal-dicarboxylate precursors. nih.gov These reactions demonstrate that complex stereocenters can be constructed with high fidelity, and the resulting products can be manipulated without loss of enantiomeric purity. nih.gov

Various stereoselective methods have been developed for the synthesis of pyrrolidine derivatives from acyclic precursors. mdpi.com These methods often rely on intramolecular cyclization where the stereocenters present in the starting material guide the formation of new stereocenters in the ring. For example, a common strategy involves the cyclization of an amino alcohol precursor, where the stereochemistry of the hydroxyl and amino groups dictates the relative stereochemistry of the substituents on the resulting pyrrolidine ring. mdpi.com Similarly, diastereoselective synthesis of pyrrolidines can be achieved via a tandem hydrozirconation-Lewis acid mediated cyclization of chiral N-allyl oxazolidines, showcasing how precursor stereochemistry directs the formation of the cyclic product. nih.gov

The table below summarizes common strategies for stereocontrol in pyrrolidine synthesis, which are applicable to derivatives of this compound.

| Cyclization Strategy | Source of Stereocontrol | Typical Outcome |

|---|---|---|

| Ring-Closing Metathesis (RCM) | Stereocenters in the acyclic diene/enyne precursor | Preserves and transfers existing stereochemistry to the cyclic product |

| 1,3-Dipolar Cycloaddition | Chiral nitrones or dipolarophiles | High diastereoselectivity and enantioselectivity depending on chiral auxiliary |

| Intramolecular Nucleophilic Substitution | Stereochemistry of the nucleophile and the carbon bearing the leaving group | Predictable inversion or retention (with NGP) of stereochemistry |

| Allylation of Acyliminium Ions | Chiral auxiliaries or substrate-controlled facial selectivity | Diastereoselective formation of 2,5-disubstituted pyrrolidines researchgate.net |

Analysis of Rearrangement Mechanisms (e.g.,sci-hub.boxlibretexts.org-Sigmatropic Stevens Rearrangement) within Pyrrolidine-2,5-dicarboxylate Systems

The sci-hub.boxlibretexts.org-sigmatropic Stevens rearrangement is a powerful reaction for carbon-carbon bond formation and functionalization of amines. In pyrrolidine-2,5-dicarboxylate systems, this rearrangement allows for the introduction of substituents at the C-2 position, creating a quaternary stereocenter.

A key study by Smith and Bentley demonstrated a tandem cyclization and sci-hub.boxlibretexts.org-Stevens rearrangement to produce diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate, a close analog of the dimethyl ester. sci-hub.box The reaction of N-methylallylamine with diethyl meso-2,5-dibromoadipate in the presence of potassium carbonate in DMF led directly to the rearranged product. The mechanism proceeds via an initial double nucleophilic substitution to form the N-allyl pyrrolidine intermediate, which then undergoes in situ quaternization (or activation) followed by a spontaneous sci-hub.boxlibretexts.org-sigmatropic rearrangement. sci-hub.box

This intramolecular cyclative approach proved more efficient than the traditional two-step method of first forming the N-allyl pyrrolidine and then inducing rearrangement with an alkylating agent like iodomethane. The tandem process occurred under milder conditions (ambient temperature) and gave a significantly higher yield. sci-hub.box

Reaction Comparison: Traditional vs. Tandem Approach

| Parameter | Traditional Stevens Rearrangement | Tandem Cyclization/ sci-hub.boxlibretexts.org-Stevens Rearrangement |

|---|---|---|

| Starting Materials | N-allyl pyrrolidine-2,5-dicarboxylate, Iodomethane, K₂CO₃ | diethyl meso-2,5-dibromoadipate, N-methylallylamine, K₂CO₃ |

| Temperature | 55°C | Ambient Temperature (25°C) |

| Reaction Time | 48 hours | 16 hours |

| Yield of Rearranged Product | 42% | 78% |

Data adapted from Smith, S. C., & Bentley, P. D. (2002). Tetrahedron Letters, 43(3), 443-445. sci-hub.box

The mechanism of the Stevens rearrangement itself has been a subject of extensive study, with debate between a concerted pericyclic pathway and a stepwise mechanism involving the formation of a diradical or ion pair within a solvent cage. wikipedia.org The observation of retention of configuration in the migrating group often supports the involvement of a caged radical pair. wikipedia.org Computational and dynamic trajectory studies suggest that the concerted sci-hub.boxlibretexts.org rearrangement often competes with bond cleavage to form radical intermediates, and both pathways can emerge from the same formal transition state. nih.gov This dual-pathway potential explains the common co-occurrence of sci-hub.boxlibretexts.org and sci-hub.boxlibretexts.org rearrangement products. nih.gov

Solvent Effects and Neighboring Group Participation in Pyrrolidine-2,5-dicarboxylate Reactivity

The reactivity of this compound derivatives in nucleophilic substitution reactions is significantly influenced by the solvent and the potential for neighboring group participation (NGP) by the ester functionalities.

Solvent Effects: The choice of solvent can dictate the reaction mechanism (Sₙ1 vs. Sₙ2) and rate.

Polar protic solvents (e.g., water, methanol, ethanol) are capable of hydrogen bonding. They excel at stabilizing ionic intermediates, such as carbocations and leaving groups, thereby accelerating Sₙ1 reactions. libretexts.orglibretexts.org However, they can also solvate and stabilize the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially slowing down Sₙ2 reactions. youtube.com

Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) possess large dipole moments but lack acidic protons for hydrogen bonding. They are effective at solvating cations but leave anions (nucleophiles) relatively "bare" and highly reactive. This enhances nucleophilicity and strongly favors Sₙ2 reactions. youtube.com

For a substrate like a 2-halo-pyrrolidine-2,5-dicarboxylate, a reaction proceeding via an Sₙ1 mechanism would be favored by polar protic solvents, which would stabilize the carbocation intermediate at C-2. Conversely, an Sₙ2 reaction would be favored by a polar aprotic solvent and a strong nucleophile.

Neighboring Group Participation (NGP): The ester groups at the C-2 and C-5 positions of the pyrrolidine ring are well-positioned to act as internal nucleophiles. NGP, also known as anchimeric assistance, occurs when a neighboring group interacts with the reaction center, influencing the reaction's rate and stereochemistry. wikipedia.org

NGP by an ester or acyl group typically leads to:

Rate Acceleration: The intramolecular reaction is often kinetically favored over an intermolecular attack by an external nucleophile. wikipedia.orgdalalinstitute.com

Studies on acyclic and furanosyl acetals have confirmed that neighboring ester groups can form dioxolenium ion intermediates, providing high diastereoselectivity in substitution reactions. nih.govacs.org It was found that using a less electron-donating ester group (like a p-nitrobenzoate) can lead to higher 1,2-trans selectivity by forming a less stabilized, and therefore more reactive, cyclic intermediate. acs.org This principle is directly applicable to the pyrrolidine-2,5-dicarboxylate system, where the carbonyl oxygen of one ester group can attack an electrophilic center at the other position, influencing the stereochemical outcome of the reaction.

Future Directions and Emerging Research Avenues for Dimethyl Pyrrolidine 2,5 Dicarboxylate

Innovations in Green Chemistry for Pyrrolidine-2,5-dicarboxylate Synthesis

The synthesis of pyrrolidine (B122466) derivatives is undergoing a significant transformation, driven by the principles of green chemistry. Traditional methods for producing pyroglutamic acid, a key precursor, often involve heating glutamic acid at high temperatures, which can be energy-intensive and lead to byproducts wikipedia.orggoogle.com. Modern research is focused on developing more sustainable and efficient synthetic routes.

Key innovations in this area include:

Enzymatic and Biocatalytic Methods : The use of enzymes, such as γ-glutamyl cyclotransferase, offers a highly specific and efficient pathway to pyroglutamic acid from glutathione under mild, aqueous conditions wikipedia.org. Research into cell-free synthesis systems and optimizing enzymatic conversions from precursors like glutamic acid is a promising avenue for creating environmentally benign production processes nih.govacs.orgacs.org.

Hydrothermal Synthesis : Hydrothermal methods, which use water as a solvent under controlled temperature and pressure, are being explored as a greener alternative to traditional high-temperature dehydration of glutamic acid. This approach can improve conversion rates and product purity while minimizing the use of harsh organic solvents google.com.

Multi-Component Reactions in Aqueous Media : The development of one-pot, multi-component reactions using water as a solvent represents a significant step forward in sustainable synthesis. L-proline and its derivatives have proven to be effective organocatalysts in these systems for creating complex heterocyclic structures, a principle that can be extended to the synthesis of pyrrolidine-2,5-dicarboxylate scaffolds researchgate.net.

Use of Bio-based Precursors : The synthesis of related dicarboxylates, such as 2,5-furandicarboxylic acid (FDCA), from renewable biomass sources has become a major focus nih.govmdpi.com. Similar bio-based strategies could be developed for pyrrolidine-2,5-dicarboxylate, starting from renewable feedstocks to create a more sustainable life cycle for the compound and its derived products.

These green chemistry approaches not only reduce the environmental impact of synthesis but also offer pathways to higher purity products with potentially novel properties.

Exploration of New Catalytic Systems for Derivatization of Dimethyl Pyrrolidine-2,5-dicarboxylate

The functionalization of the pyrrolidine ring is critical for tuning the properties of this compound and creating new molecules for various applications. Research is moving beyond classical synthetic modifications towards highly selective and efficient catalytic systems.

Emerging areas of exploration include:

Organocatalysis : Proline and its derivatives are foundational organocatalysts, capable of promoting a wide range of asymmetric reactions, including aldol, Mannich, and Michael reactions wikipedia.orgnih.gov. Future research will likely focus on using the this compound core to design new, more efficient, and selective organocatalysts. Modifications of the pyrrolidine ring, such as the development of novel prolinamides and proline sulfonamides, have already shown superior performance compared to proline itself, offering higher yields and enantioselectivities in a broader range of solvents organic-chemistry.orgnih.gov.

C-H Functionalization : Direct catalytic functionalization of carbon-hydrogen (C-H) bonds is a powerful tool for streamlining synthesis by avoiding the need for pre-functionalized substrates. Recent advances have demonstrated the regio- and diastereoselective functionalization of C-H bonds in 2-substituted pyrrolidines using redox-triggered mechanisms nih.gov. Applying these techniques to this compound could enable the direct introduction of new functional groups at specific positions on the pyrrolidine ring, opening up a vast chemical space for exploration.

Catalyst-Tuned Regioselectivity : The development of catalytic systems that can selectively functionalize different positions on the pyrrolidine ring is a significant area of interest. For instance, divergent synthesis using cobalt or nickel catalysts has been shown to achieve regio- and enantioselective alkylation at either the C2 or C3 position of 3-pyrrolines organic-chemistry.org. Adapting such catalyst-controlled strategies would allow for precise and predictable derivatization of the this compound scaffold.

Hybrid Catalytic Materials : Immobilizing pyrrolidine-based catalysts onto solid supports, such as silica, creates robust and recyclable catalytic systems. Chiral hybrid materials incorporating pyrrolidine units into a mesoporous silica framework have been successfully used to catalyze asymmetric Michael additions nih.govresearchgate.net. This approach combines the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous catalysis, offering a sustainable route for producing chiral compounds.

These advanced catalytic methods promise to unlock the full potential of the this compound structure, enabling the efficient synthesis of a diverse array of complex and functionally rich molecules.

Potential Contributions to Advanced Materials Science through Structural Design leveraging this compound

The unique, rigid, and chiral structure of this compound makes it an attractive building block for the design of advanced materials with tailored properties. Its bifunctional nature allows it to be incorporated into polymeric chains or used to direct the formation of ordered supramolecular assemblies.

Potential applications in materials science include:

Bio-based Polymers : this compound can serve as a bio-based monomer for the synthesis of novel polyamides and poly(ester amide)s. This is analogous to the use of dimethyl 2,5-furandicarboxylate (DMFDC) in creating high-performance bio-based polymers nih.govnih.gov. The incorporation of the pyrrolidine ring into the polymer backbone could introduce unique properties, such as altered thermal stability, mechanical strength, and biodegradability, due to its rigid structure and potential for hydrogen bonding acs.org. Enzymatic polymerization could offer a green route to these new materials nih.gov.

Self-Assembling Materials : Proline-containing peptides are known to self-assemble into well-defined nanostructures, such as helical frameworks and nanofibers acs.orgrsc.org. The conformational rigidity of the proline ring plays a crucial role in directing these assembly processes mdpi.com. This compound could be used to design minimalistic building blocks for supramolecular materials, where the specific stereochemistry and functional groups direct the formation of ordered architectures with potential applications in sensing, catalysis, and nanotechnology mdpi.comacs.orgchemrxiv.org.

Chiral Hybrid Materials : The chirality inherent in this compound can be transferred to inorganic or hybrid organic-inorganic materials. By integrating this molecule into a silica framework, it is possible to create mesoporous materials with a homogeneous distribution of chiral active sites nih.gov. Such materials have potential applications in asymmetric catalysis and chiral separations, providing a robust and recyclable platform for stereoselective processes.

The structural features of this compound provide a rich foundation for the rational design of next-generation materials, from sustainable polymers to complex, functional nanostructures.

Q & A

Basic Research Questions

Q. How can researchers optimize reaction conditions for synthesizing dimethyl pyrrolidine-2,5-dicarboxylate derivatives?

- Methodological Answer : One-pot multi-step reactions under controlled temperature and solvent conditions are effective. For example, a one-pot protocol involving cycloaddition followed by alkylation can yield derivatives with substituents like aryl or cyano groups. Use polar aprotic solvents (e.g., DMF) and monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., tert-butylphenyl groups, dicyano derivatives) to minimize side products .

- Key Evidence : Synthesis protocols for pyrrolidine derivatives via one-pot reactions .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry and substituent positions. For example, methyl ester protons typically appear as singlets at δ 3.6–3.8 ppm, while pyrrolidine ring protons show splitting patterns between δ 2.5–5.0 ppm .

- IR Spectroscopy : Confirm ester carbonyl stretches (~1740 cm) and nitrile groups (~2250 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+Na] peaks) with <2 ppm error .

- Key Evidence : Structural characterization of derivatives using NMR, IR, and MS .

Q. What safety protocols are essential when handling this compound derivatives?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.

- Avoid dust formation; employ wet methods for cleanup.

- Store in airtight containers under inert gas (e.g., N) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?

- Methodological Answer :

- Perform 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. For example, distinguish between diastereomers by analyzing NOE correlations in -NOESY.

- Cross-validate with X-ray crystallography for absolute configuration (e.g., trans-1-phenyl derivatives) .

Q. What mechanistic insights guide the design of pyrrolidine-based polymers using this compound?

- Methodological Answer :

- Use enzymatic polymerization (e.g., Candida antarctica lipase B) to synthesize terpolymers with biobased monomers (e.g., dimethyl furan-2,5-dicarboxylate). Optimize reaction temperature (80°C) and solvent (toluene) to achieve >80% yield. Monitor molecular weight via MALDI-TOF MS .

- Key Evidence : Enzymatic synthesis of terpolymers for biomedical applications .

Q. How can computational modeling predict reactivity in this compound derivatives?

- Methodological Answer :

- Apply DFT calculations to model transition states for cycloaddition or nucleophilic substitution.

- Use molecular docking to assess interactions with biological targets (e.g., enzymes or DNA) .

Q. What strategies enable selective synthesis of trans vs. cis isomers in pyrrolidine derivatives?

- Methodological Answer :

- Control stereochemistry via chiral auxiliaries or catalysts. For example, BF-mediated [2+2] photocycloadditions favor trans configurations.

- Separate isomers using chiral HPLC columns or recrystallization in ethanol/water mixtures .

Q. How do solvent and pH influence the stability of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.